DPPH Radical Scavenging Capacity: Weak Activity Differentiates Caulophylline B from Caulophylline E
Caulophylline B exhibits a 'low scavenging effect' against the DPPH radical, a stark contrast to the 'good scavenging effect' of the co-isolated alkaloid Caulophylline E. While no IC50 was calculated for Caulophylline B due to its minimal activity [1], Caulophylline E was active with an IC50 of 39 μM in the same assay [1]. This quantifies a significant difference in antioxidant potential within the same fluorenone alkaloid class, making Caulophylline B the compound of choice for studies seeking a structurally related negative control or an entity with minimal interference in redox assays.
| Evidence Dimension | DPPH Free Radical Scavenging Activity |
|---|---|
| Target Compound Data | Low scavenging effect (IC50 not determined due to low activity) |
| Comparator Or Baseline | Caulophylline E (IC50 = 39 μM) |
| Quantified Difference | Activity of Caulophylline B is qualitatively and significantly lower than Caulophylline E (39 μM IC50) |
| Conditions | In vitro DPPH free radical scavenging assay [1] |
Why This Matters
This directly informs the selection of a fluorenone alkaloid with minimal antioxidant interference versus one with defined micromolar activity, critical for assay development and mechanism-of-action studies.
- [1] Wang, X. L., Liu, B. R., Chen, C. K., Wang, J. R., & Lee, S. S. (2011). Four new fluorenone alkaloids and one new dihydroazafluoranthene alkaloid from Caulophyllum robustum Maxim. Fitoterapia, 82(6), 793-797. View Source
